3-chloro-5-methyl-1H-pyrrolo[2,3-b]pyridine
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Overview
Description
3-chloro-5-methyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound with the molecular formula C7H6ClN2. It is a derivative of pyridine and pyrrole, featuring a chlorine atom at the 3rd position and a methyl group at the 5th position on the pyrrolo[2,3-b]pyridine ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-5-methyl-1H-pyrrolo[2,3-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-chloro-2-aminopyridine with an appropriate aldehyde under acidic conditions to form the desired pyrrolo[2,3-b]pyridine ring system . The reaction is usually carried out at elevated temperatures to facilitate cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
3-chloro-5-methyl-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) and dimethylformamide (DMF) are commonly used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed for reduction reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrrolo[2,3-b]pyridine derivatives, which can have different functional groups depending on the reagents used .
Scientific Research Applications
3-chloro-5-methyl-1H-pyrrolo[2,3-b]pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound and its derivatives are studied for their biological activities, including anticancer and antimicrobial properties.
Materials Science: It is used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-chloro-5-methyl-1H-pyrrolo[2,3-b]pyridine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, derivatives of this compound have been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a role in cancer cell proliferation and survival . The molecular targets and pathways involved include the FGFR signaling pathway, which is crucial for cell growth and differentiation .
Comparison with Similar Compounds
Similar Compounds
5-chloro-1H-pyrrolo[2,3-b]pyridine: Similar structure but lacks the methyl group at the 5th position.
6-chloro-1H-pyrrolo[3,2-b]pyridine: Similar structure but with the chlorine atom at the 6th position.
5-chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine: Contains both chlorine and iodine atoms.
Uniqueness
3-chloro-5-methyl-1H-pyrrolo[2,3-b]pyridine is unique due to the presence of both a chlorine atom and a methyl group, which can influence its chemical reactivity and biological activity. The specific substitution pattern can lead to different interactions with biological targets and distinct properties compared to other similar compounds .
Properties
Molecular Formula |
C8H7ClN2 |
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Molecular Weight |
166.61 g/mol |
IUPAC Name |
3-chloro-5-methyl-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C8H7ClN2/c1-5-2-6-7(9)4-11-8(6)10-3-5/h2-4H,1H3,(H,10,11) |
InChI Key |
HTBCACKOZHHUSN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(NC=C2Cl)N=C1 |
Origin of Product |
United States |
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